Bromodifluoromethyl phenyl sulfide
Overview
Description
Bromodifluoromethyl phenyl sulfide is an organofluorine compound that contains a bromodifluoromethyl group attached to a phenyl sulfide moiety. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both bromine and fluorine atoms in the molecule imparts distinct reactivity patterns, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromodifluoromethyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of phenyl thiol with bromodifluoromethane in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Bromodifluoromethyl phenyl sulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: The bromine atom in the bromodifluoromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Trifluoroperacetic acid, hydrogen peroxide.
Reduction: Samarium(II) iodide, electrochemical reduction using o-phthalonitrile as a mediator.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Difluoromethyl phenyl sulfide radicals.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of bromodifluoromethyl phenyl sulfide involves the generation of reactive difluoromethyl radicals through reduction or other chemical processes. These radicals can then participate in various chemical reactions, including addition to double bonds and hydrogen abstraction. The presence of the phenyl sulfide moiety can influence the reactivity and selectivity of these reactions, making the compound a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Trifluoromethyl phenyl sulfide: Contains an additional fluorine atom, which can influence its reactivity and chemical properties.
Difluoromethyl phenyl sulfide: Lacks the bromine atom, resulting in different reactivity patterns.
Phenyl thiol: The parent compound without the difluoromethyl group, used as a starting material for the synthesis of bromodifluoromethyl phenyl sulfide.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity patterns. This makes it a valuable compound for the development of new synthetic methodologies and the study of radical-mediated processes.
Properties
IUPAC Name |
[bromo(difluoro)methyl]sulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZWRRXLBDCJMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(F)(F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462335 | |
Record name | bromodifluoromethyl phenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78031-08-0 | |
Record name | bromodifluoromethyl phenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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